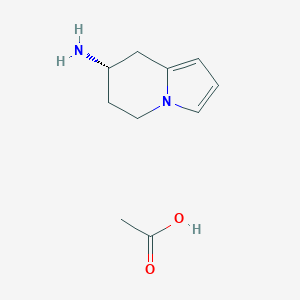

(7S)-5,6,7,8-Tetrahydroindolizin-7-amine, acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(7S)-5,6,7,8-Tetrahidroindolizin-7-amina, ácido acético es un compuesto orgánico complejo que pertenece a la clase de indolizinas. Las indolizinas son compuestos heterocíclicos que contienen un anillo de pirrol y piridina fusionados.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de (7S)-5,6,7,8-Tetrahidroindolizin-7-amina, ácido acético típicamente involucra reacciones orgánicas de varios pasos. Un método común incluye la ciclización de precursores apropiados en condiciones ácidas o básicas. Por ejemplo, se puede emplear la síntesis de indol de Fischer, donde la ciclohexanona y el clorhidrato de fenilhidrazina reaccionan en presencia de ácido metanosulfónico bajo condiciones de reflujo para producir el derivado de indol deseado .

Métodos de Producción Industrial

La producción industrial de este compuesto puede implicar rutas sintéticas optimizadas para garantizar un alto rendimiento y pureza. El proceso a menudo incluye el uso de catalizadores y entornos de reacción controlados para facilitar los pasos de ciclización y funcionalización posteriores. La escalabilidad de la síntesis es crucial para las aplicaciones industriales, y se pueden emplear métodos como la síntesis de flujo continuo para lograrlo.

Análisis De Reacciones Químicas

Tipos de Reacciones

(7S)-5,6,7,8-Tetrahidroindolizin-7-amina, ácido acético experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar usando reactivos como permanganato de potasio o trióxido de cromo para introducir grupos funcionales que contienen oxígeno.

Reducción: Las reacciones de reducción se pueden llevar a cabo usando gas hidrógeno en presencia de un catalizador de paladio para reducir dobles enlaces u otros grupos reducibles.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en los átomos de nitrógeno o carbono en el anillo de indolizina, usando reactivos como haluros de alquilo o cloruros de acilo.

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio en medio ácido.

Reducción: Gas hidrógeno con catalizador de paladio sobre carbón.

Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base como el hidruro de sodio.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir derivados saturados. Las reacciones de sustitución pueden introducir varios grupos funcionales, mejorando la versatilidad del compuesto.

Aplicaciones Científicas De Investigación

Química

En química, (7S)-5,6,7,8-Tetrahidroindolizin-7-amina, ácido acético se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la creación de diversas bibliotecas químicas para el descubrimiento y desarrollo de fármacos.

Biología

El compuesto tiene aplicaciones potenciales en la investigación biológica, particularmente en el estudio de interacciones enzimáticas y vías metabólicas. Su similitud estructural con alcaloides naturales lo convierte en una herramienta valiosa para sondear sistemas biológicos.

Medicina

En química medicinal, (7S)-5,6,7,8-Tetrahidroindolizin-7-amina, ácido acético se investiga por sus posibles propiedades terapéuticas. Puede servir como un compuesto principal para el desarrollo de nuevos fármacos dirigidos a vías biológicas específicas.

Industria

Industrialmente, el compuesto se puede utilizar en la producción de materiales avanzados, como polímeros y recubrimientos, debido a su estabilidad química y reactividad.

Mecanismo De Acción

El mecanismo de acción de (7S)-5,6,7,8-Tetrahidroindolizin-7-amina, ácido acético involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede actuar como un inhibidor o activador, modulando la actividad de estos objetivos e influyendo en varias vías bioquímicas. El mecanismo exacto depende de la aplicación específica y el contexto biológico en el que se utiliza el compuesto.

Comparación Con Compuestos Similares

Compuestos Similares

4,5,6,7-Tetrahidroindol-4-onas: Estos compuestos comparten una estructura central similar pero difieren en grupos funcionales y reactividad.

Tiazoles: Otra clase de compuestos heterocíclicos con diversas actividades biológicas.

Tetrazoles: Conocidos por su estabilidad y uso como isósteros de ácido carboxílico.

Singularidad

(7S)-5,6,7,8-Tetrahidroindolizin-7-amina, ácido acético es único debido a su estereoquímica específica y grupos funcionales, que confieren propiedades químicas y biológicas distintas.

Propiedades

Fórmula molecular |

C10H16N2O2 |

|---|---|

Peso molecular |

196.25 g/mol |

Nombre IUPAC |

acetic acid;(7S)-5,6,7,8-tetrahydroindolizin-7-amine |

InChI |

InChI=1S/C8H12N2.C2H4O2/c9-7-3-5-10-4-1-2-8(10)6-7;1-2(3)4/h1-2,4,7H,3,5-6,9H2;1H3,(H,3,4)/t7-;/m0./s1 |

Clave InChI |

JNAPEOAKDJNNRG-FJXQXJEOSA-N |

SMILES isomérico |

CC(=O)O.C1CN2C=CC=C2C[C@H]1N |

SMILES canónico |

CC(=O)O.C1CN2C=CC=C2CC1N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-(3aR,6aS)-3a-methyl-hexahydro-1H-thieno[3,4-c]pyrrole, cis](/img/structure/B12315460.png)

![(1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B12315512.png)

![3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid](/img/structure/B12315552.png)